

Navigating the Sourcing of N-Pyrazinylcarbonylphenylalanine-d8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N*-Pyrazinylcarbonylphenylalanine-d8

Cat. No.: B12403048

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For scientists and professionals engaged in drug development and advanced chemical research, the procurement of specialized, isotopically labeled compounds is a critical and often complex task. This guide provides an in-depth overview of **N-Pyrazinylcarbonylphenylalanine-d8**, a deuterated analogue of *N*-Pyrazinylcarbonylphenylalanine, including information on potential suppliers, pricing strategies, and the technical data researchers can expect. While direct pricing is not publicly available, this document outlines the necessary steps to obtain this information and effectively source the compound for research purposes.

Compound Profile

- Chemical Name: *N*-Pyrazinylcarbonyl-L-phenylalanine-d8
- CAS Number: 1331912-47-0[1]
- Molecular Formula: C₁₄H₅D₈N₃O₃
- Molecular Weight: 279.32 g/mol [1]
- Appearance: Typically a yellow solid[1]
- Storage Conditions: Recommended storage at 2-8°C in a refrigerator[1]

Potential Suppliers and Pricing

Direct online pricing for **N-Pyrazinylcarbonylphenylalanine-d8** is not readily available, a common practice for specialized research chemicals. Pricing is typically provided upon request, and researchers are encouraged to contact suppliers directly to obtain a quote. This process allows for clarification of purity requirements, desired quantities, and any necessary custom synthesis.

Based on the availability of the compound and related deuterated amino acids, the following suppliers are potential sources for **N-Pyrazinylcarbonylphenylalanine-d8**:

- Pharmaffiliates: This supplier explicitly lists N-Pyrazinylcarbonyl-L-phenylalanine-d8 under CAS number 1331912-47-0.[\[1\]](#)
- Toronto Research Chemicals (TRC): TRC is a well-known supplier of a vast array of isotopically labeled compounds, including deuterated amino acids.[\[2\]](#)[\[3\]](#) While not explicitly listing this specific compound in the initial search, they are a likely source for either direct purchase or custom synthesis.
- Clearsynth: Clearsynth also has a comprehensive catalog of stable isotope-labeled compounds, including various deuterated phenylalanine derivatives.[\[4\]](#)[\[5\]](#) They are another probable source to contact for a quotation.

Table 1: Information to Request from Potential Suppliers

| Information to Request | Rationale |
|-------------------------------|---|
| Price per Unit (mg or g) | To compare costs between suppliers for budgetary planning. |
| Available Quantities | To ensure the supplier can meet the required scale of the research project. |
| Lead Time for Delivery | To factor into experimental timelines. |
| Certificate of Analysis (CoA) | To verify the identity, purity, and isotopic enrichment of the compound. |
| Shipping and Handling Costs | To determine the total cost of acquisition. |
| Safety Data Sheet (SDS) | To ensure proper and safe handling and storage of the compound. |

Technical Data and Quality Assessment

Upon requesting a quote or placing an order, researchers should always request a Certificate of Analysis (CoA). This document is essential for verifying the quality and specifications of the chemical.

Table 2: Typical Data Presented in a Certificate of Analysis

| Parameter | Description | Importance for Researchers |
|-----------------------------|--|--|
| Chemical Name & CAS Number | Confirms the identity of the compound. | Ensures the correct material has been received. |
| Lot Number | A unique identifier for the specific batch of the compound. | Crucial for traceability and reproducibility of experiments. |
| Molecular Formula & Weight | Basic chemical identifiers. | Used for calculations and verification. |
| Purity (e.g., by HPLC, NMR) | The percentage of the desired compound in the sample. | High purity is critical for accurate and reliable experimental results. |
| Isotopic Enrichment | The percentage of deuterium incorporation at the specified positions. | Verifies the level of deuteration, which is key for its use as an internal standard or in metabolic studies. |
| Appearance | A physical description of the compound. | A preliminary check against the expected form. |
| Solubility | Information on solvents in which the compound is soluble. | Important for preparing solutions for experiments. |
| Analytical Data (Spectra) | Raw data from analytical techniques like ^1H -NMR, Mass Spectrometry. | Allows for independent verification of the compound's structure and purity. |

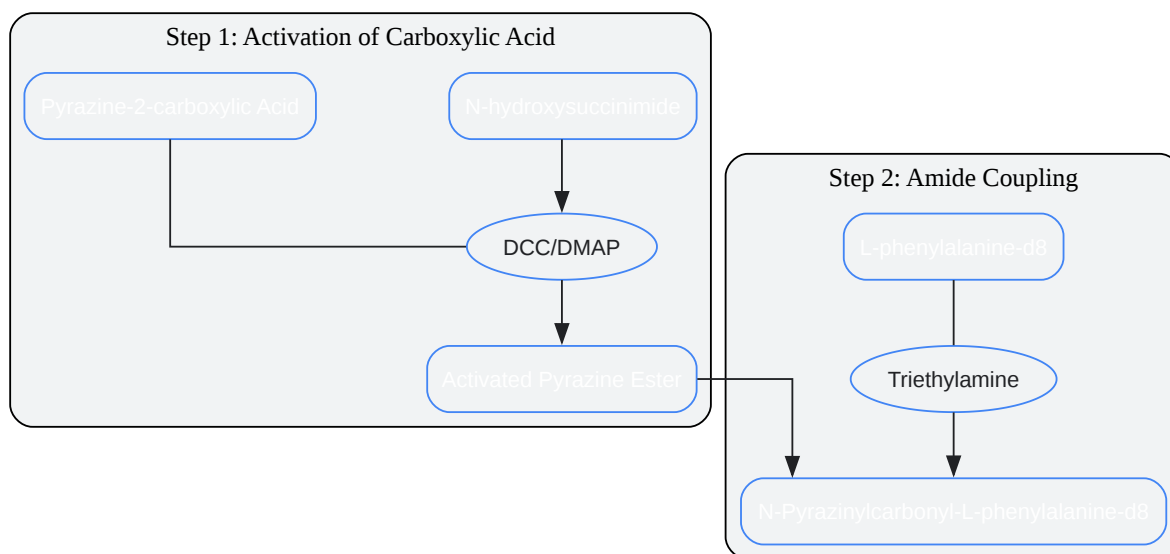
Experimental Protocols: A Plausible Synthesis Route

While specific experimental protocols for the application of **N-Pyrazinylcarbonylphenylalanine-d8** are not publicly detailed, a likely synthesis method for the compound itself can be inferred from patents filed for its non-deuterated counterpart. The

general approach involves the coupling of L-phenylalanine with pyrazine-2-carboxylic acid. For the deuterated version, the synthesis would logically start with L-phenylalanine-d8.

A representative synthesis could be a two-step process as outlined in patent CN102206188B for the non-deuterated analogue[6]:

- **Activation of Pyrazine-2-carboxylic Acid:** Pyrazine-2-carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form an activated ester.
- **Coupling with L-phenylalanine-d8:** The activated pyrazine-2-carboxylic acid is then reacted with L-phenylalanine-d8 in a suitable solvent with a base (e.g., triethylamine) to yield N-Pyrazinylcarbonyl-L-phenylalanine-d8.



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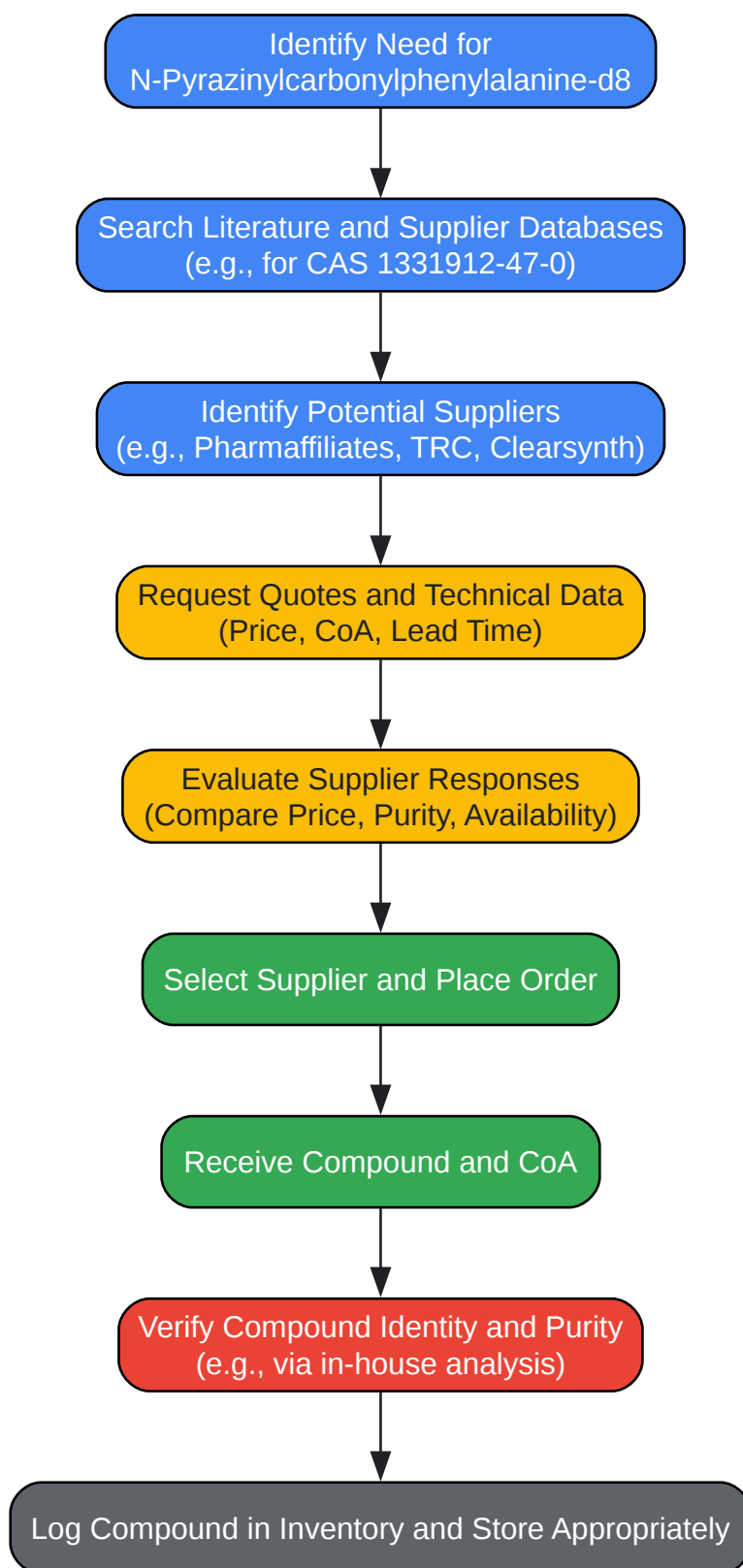
Caption: Plausible synthesis pathway for N-Pyrazinylcarbonyl-L-phenylalanine-d8.

Applications in Research

The primary application of **N-Pyrazinylcarbonylphenylalanine-d8** is as a compound for organic synthesis.^[1] More specifically, as a deuterated analogue, it is highly valuable as an internal standard for quantitative analysis using mass spectrometry-based techniques (e.g., LC-MS/MS). The eight deuterium atoms provide a distinct mass shift from the non-deuterated form, allowing for precise quantification of the parent compound in complex biological matrices during pharmacokinetic or metabolic studies.

Sourcing Workflow for Specialized Research Chemicals

The process of acquiring a specialized chemical like **N-Pyrazinylcarbonylphenylalanine-d8** involves several key steps, from initial identification to post-delivery verification.



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Caption: General workflow for sourcing and procuring a specialized research chemical.

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- To cite this document: BenchChem. [Navigating the Sourcing of N-Pyrazinylcarbonylphenylalanine-d8: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12403048#n-pyrazinylcarbonylphenylalanine-d8-supplier-and-pricing>]

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